molecular formula C13H20N2O2 B2912775 3-hexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione CAS No. 301169-48-2

3-hexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B2912775
CAS No.: 301169-48-2
M. Wt: 236.315
InChI Key: XJTHUADKAWGEKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione is a cyclopenta-fused pyrimidine-dione derivative characterized by a hexyl substituent at the 3-position of the pyrimidine ring. This compound belongs to a class of bicyclic pyrimidine derivatives that have garnered significant interest due to their diverse pharmacological and agrochemical applications . Structurally, the cyclopenta[d]pyrimidine-dione core consists of a five-membered cyclopentane ring fused to a pyrimidine-2,4-dione system, which is critical for its biological activity.

The compound’s agrochemical relevance is highlighted by its structural similarity to Lenacil (3-cyclohexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione, CAS 2164-08-1), a pre-emergent herbicide used in sugar beet and fodder crops .

Properties

IUPAC Name

3-hexyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-2-3-4-5-9-15-12(16)10-7-6-8-11(10)14-13(15)17/h2-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTHUADKAWGEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=O)C2=C(CCC2)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660484
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione typically involves the following steps:

  • Bromination: The starting material, 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione, undergoes bromination to introduce a bromine atom into the aliphatic ring.

  • Nucleophilic Substitution: The brominated product is then reacted with hexylamine to replace the bromine atom with a hexyl group.

  • Cyclization: The resulting compound undergoes cyclization to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Hexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Nucleophilic substitution reactions are common, where different nucleophiles can replace existing groups in the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.

  • Reduction Products: Reduced forms of the compound, which may have different biological activities.

  • Substitution Products:

Scientific Research Applications

Based on the search results, here's what is known about the compound 3-hexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione:

Basic Information

  • PubChem CID: 1915099
  • Molecular Formula: C13H20N2O2
  • Molecular Weight: 236.31 g/mol
  • IUPAC Name: 3-hexyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione
  • Other Names:
    • 301169-48-2
    • 3-Hexyl-1,5,6,7-tetrahydro-cyclopentapyrimidine-2,4-dione
    • MLS001047368
    • CHEMBL1729360

Structural Information

  • The compound has a chemical structure consisting of a cyclopentapyrimidine ring system with a hexyl group attached to one of the nitrogen atoms . PubChem provides both 2D and 3D representations of the molecule .

Potential Applications
While the search results do not explicitly detail specific applications of this compound, they do provide some context for related compounds:

  • Corrosion Inhibition: 6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives have been investigated as corrosion inhibitors for carbon steel in sulfuric acid environments .
  • M4 Muscarinic Receptor Modulators: Dihydropyrrolo[3,4-b]pyridine-5-one compounds are being explored as allosteric modulators of the M4 muscarinic receptor .
  • Related Pyrimidine Derivatives: Other pyrimidine derivatives, such as those containing a thienopyrimidine core, have various applications, though not specified in the search results .

Where to Find the Compound

  • Sigma-Aldrich: lists a related compound, 3-butyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione, which suggests they may also carry or have information on the 3-hexyl version .

Mechanism of Action

The mechanism by which 3-hexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely, depending on the context in which the compound is used.

Comparison with Similar Compounds

Key Findings :

  • Thiol-containing derivatives (e.g., 3h) exhibit superior radical scavenging due to direct hydrogen donation from the SH group .
  • Halogenated benzylthioethers show activity dependent on substitution patterns: para-halogens enhance antiradical effects, while ortho-halogens induce prooxidant behavior .
  • The 3-hexyl substituent ’s linear alkyl chain may improve lipid membrane penetration compared to the bulky cyclohexyl group in Lenacil, though this requires experimental validation.

Spasmolytic Activity

3,7-Bis-substituted cyclopenta[d]pyrimidine-diones (e.g., 3-cyclohexyl derivatives) demonstrate high spasmolytic activity, likely mediated by calcium channel modulation .

Bioreduction Challenges

Phenacyl derivatives of 3-cyclohexyl and 1-methyl analogs (e.g., 1a, 2a) were resistant to microbial bioreduction due to steric hindrance from bulky substituents . The hexyl chain’s flexibility might mitigate this issue, enhancing compatibility with biocatalysts.

Herbicidal Use

Lenacil (3-cyclohexyl) is applied pre-emergence to control weeds in root crops .

Physicochemical Properties

  • Melting Point : Lenacil melts at 316–326°C, reflecting high crystallinity due to the cyclohexyl group . The 3-hexyl analog may exhibit a lower melting point due to reduced symmetry.
  • Synthetic Yield : 3-Cyclohexyl derivatives are synthesized in 65–85% yields via alkylation ; the hexyl variant’s yield would depend on reagent reactivity.

Biological Activity

3-Hexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article reviews the biological properties of this compound, focusing on its antioxidant activity, synthesis of derivatives, and potential therapeutic applications.

The molecular formula of this compound is C11H14N2O2C_{11}H_{14}N_2O_2, with a molecular weight of approximately 206.24 g/mol. The structure features a cyclopentane ring fused with a pyrimidine moiety, which contributes to its unique reactivity and biological properties.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. For instance, research demonstrated that synthesized 7-thio derivatives exhibited significant antiradical activity. This activity was assessed using the Fe(2+)-dependent oxidation of adrenaline as a model system. The results indicated that the antioxidant capacity varies based on the structure of the substituents attached to the thioether fragment .

Compound Antioxidant Activity
7-Thio derivative AHigh
7-Thio derivative BModerate
7-Thio derivative CLow

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves cyclization reactions that can be optimized for yield and purity. Variations in substituent groups significantly affect biological activity. For example, modifications at the thioether position have been shown to enhance antioxidant properties .

Study on Antioxidant Derivatives

In one study, researchers synthesized several derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione and evaluated their antioxidant activities. The study concluded that specific structural modifications could lead to compounds with enhanced protective effects against oxidative stress.

Pharmacological Applications

The compound's derivatives have been investigated for their potential as pharmacological agents. Preliminary findings suggest that they may serve as lead compounds in developing drugs targeting oxidative stress-related diseases. For instance, the ability to scavenge free radicals positions these compounds as candidates for further development in treating conditions like neurodegenerative diseases and cancer .

The proposed mechanism by which this compound exerts its biological effects involves interaction with reactive oxygen species (ROS). By scavenging ROS or inhibiting their formation, these compounds can mitigate cellular damage associated with oxidative stress.

Q & A

Q. What experimental methods are used to evaluate the antioxidant activity of 3-hexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione derivatives?

The Fe²⁺-dependent oxidation of adrenaline model is a standard method to assess antioxidant activity. In this assay, the compound’s ability to scavenge free radicals is quantified by measuring inhibition of adrenaline oxidation. Reference antioxidants like ionol (2,6-di-tert-butyl-4-methylphenol) and quercetin are used for comparison. For example, thioether derivatives with SH groups (e.g., compound 3h ) showed 80% antioxidant activity, outperforming ionol (64%) and quercetin (56%) . Activity is highly dependent on substituents: ortho-methylbenzyl or halogenated groups enhance activity, while ortho-halogenated benzylthioethers may act as prooxidants .

Q. How is the solubility and stability of this compound optimized for in vitro studies?

Solubility is typically improved using polar aprotic solvents like DMSO or DMF, often with sonication. For instance, similar cyclopenta[d]pyrimidine-diones exhibit low solubility in acetonitrile but moderate solubility in DMSO after sonication . Stability is maintained by storing the compound at 2–8°C in airtight containers to prevent degradation .

Q. What spectroscopic techniques are used to characterize the structure of 3-hexyl derivatives?

¹H NMR and HRMS are critical for structural confirmation. For example, a methyl-substituted analog (C₈H₁₀N₂O₂) showed characteristic peaks at δ 11.38 (s, 1H, NH) and δ 3.09 (s, 3H, CH₃), with HRMS confirming the molecular ion at m/z 167.0815 . Crystallographic data (e.g., dihedral angles in pyrido[1,2-a]pyrimidine-diones) can further validate planar arrangements of fused rings .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or alkylation) impact the prooxidant vs. antioxidant activity of this compound?

Substituent position and electronic effects dictate activity. For example:

  • Para-halogenated benzylthioethers (e.g., 4f , 4e ) show high antioxidant activity (56–64%) due to electron-withdrawing effects stabilizing radical intermediates .
  • Ortho-halogenated derivatives (e.g., 4c , 4d ) act as prooxidants (–6.67% to –60% activity) by facilitating Fe²⁺-mediated oxidation pathways .
    Methodology: Use density functional theory (DFT) to calculate substituent effects on redox potential and radical stabilization energy.

Q. What synthetic strategies enable regioselective N-3 alkylation in cyclopenta[d]pyrimidine-diones?

Microwave-assisted synthesis in DMF/acetone (1:1 v/v) with K₂CO₃ as a base promotes regioselective alkylation. For example, phenacyl bromide reacts with the pyrimidine-dione core at N-3 in 73% yield under microwave irradiation . Characterization via TLC and HPLC ensures purity (>95%) .

Q. How can microbial bioreduction be applied to bulky pyrimidine derivatives like this compound?

Asymmetric bioreduction using Rhodotorula rubra or Saccharomyces cerevisiae can reduce ketone groups in phenacyl derivatives. For example, 3-cyclohexyl analogs undergo stereoselective reduction to produce chiral alcohols with >90% enantiomeric excess (ee) . Reaction conditions (pH 7.0, 30°C) and cofactor recycling (e.g., NADH) are optimized for scale-up.

Q. What computational tools predict the binding affinity of this compound to biological targets (e.g., HIV-1 capsid proteins)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used. For uracil-derived analogs, binding free energies (ΔG) to HIV-1 capsid proteins correlate with substituent hydrophobicity. For example, trifluoromethyl groups enhance binding via hydrophobic interactions (ΔG = –9.2 kcal/mol) .

Q. Why do certain derivatives exhibit dual antioxidant/prooxidant behavior under varying pH conditions?

The pH-dependent redox equilibrium of thiol (-SH) groups explains this duality. At pH < 7, protonated thiols act as antioxidants by donating H⁺ to radicals. At pH > 8, deprotonated thiols (–S⁻) reduce Fe³⁺ to Fe²⁺, promoting Fenton reactions and prooxidant effects . Methodology: Use cyclic voltammetry to measure redox potentials across pH 4–10.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.